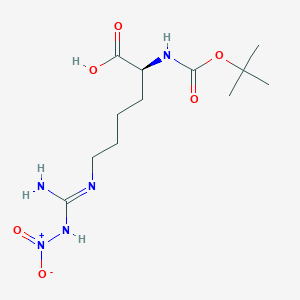

Boc-HomoArg(NO2)-OH

Description

BenchChem offers high-quality Boc-HomoArg(NO2)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-HomoArg(NO2)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIPSHDRWHZYOM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Strategic Use of Boc-HomoArg(NO2)-OH in Peptide Research and Drug Discovery

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of Nα-Boc-Nω-nitro-L-homoarginine (Boc-HomoArg(NO2)-OH). We will delve into its core applications, provide detailed, field-tested protocols, and explore the strategic rationale for its use in modern peptide science. This document moves beyond simple product description to offer a foundational understanding of how this unique building block can be leveraged to create novel peptide-based tools and therapeutics.

Part 1: Foundational Principles of Boc-HomoArg(NO2)-OH

Molecular Profile and Strategic Importance

Boc-HomoArg(NO2)-OH is a synthetic derivative of L-homoarginine, a non-proteinogenic amino acid distinguished from its proteinogenic counterpart, L-arginine, by the presence of an additional methylene group in its side chain. This seemingly minor structural modification has profound biological and chemical implications.

The molecule is engineered with two critical protecting groups, essential for its function in chemical synthesis:

-

The Nα-tert-butyloxycarbonyl (Boc) group: This acid-labile protecting group temporarily shields the alpha-amino group, preventing its participation in peptide bond formation until desired, thus enabling the stepwise, controlled elongation of a peptide chain.

-

The Nω-nitro (NO2) group: This robust, electron-withdrawing group protects the highly basic and nucleophilic guanidino function of the homoarginine side chain. This protection is paramount to prevent deleterious side reactions during synthesis, such as guanidinylation of other residues or intramolecular cyclization.

The strategic selection of Boc-HomoArg(NO2)-OH is often driven by two primary research objectives: the synthesis of peptides with enhanced enzymatic stability and the development of probes or inhibitors for nitric oxide synthase (NOS) pathways.

The Homoarginine Advantage: Modulating Biology

L-homoarginine is more than just a structural analog of arginine. It is a biologically active molecule that can interact with key enzymes in the nitric oxide (NO) pathway.[1][2][3] Nitric oxide is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses, and its production is catalyzed by the family of nitric oxide synthase (NOS) enzymes from L-arginine.[4][][6]

L-homoarginine can serve as a substrate for NOS, leading to the production of NO, albeit with different kinetics compared to L-arginine.[2][3] Furthermore, it acts as an inhibitor of arginase, an enzyme that competes with NOS for the common substrate L-arginine.[3] By inhibiting arginase, L-homoarginine can indirectly increase the intracellular pool of L-arginine available for NO production. This dual-action capability makes peptides containing homoarginine valuable tools for studying and modulating NO-dependent signaling pathways.

From a drug design perspective, replacing an arginine residue with homoarginine can render a peptide more resistant to degradation by trypsin-like proteases, which typically cleave at the C-terminus of arginine and lysine residues.[7] This increased proteolytic stability can significantly enhance the in vivo half-life and therapeutic potential of a peptide drug.

Part 2: Core Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-HomoArg(NO2)-OH is as a building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and robust method for peptide assembly.[8]

The Boc-SPPS Workflow for Boc-HomoArg(NO2)-OH Incorporation

The following diagram and protocol outline a standard cycle for the incorporation of a Boc-HomoArg(NO2)-OH residue into a growing peptide chain anchored to a solid support (e.g., Merrifield or PAM resin).

Caption: Workflow for a single cycle of Boc-SPPS incorporating Boc-HomoArg(NO2)-OH.

Detailed Experimental Protocols

Materials:

-

Resin: Merrifield, PAM, or BHA resin appropriate for Boc chemistry.

-

Boc-protected amino acids, including Boc-HomoArg(NO2)-OH.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (all peptide synthesis grade).

-

Reagents: Trifluoroacetic acid (TFA), N,N'-Diisopropylethylamine (DIEA), N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).

Protocol 1: Single Coupling Cycle

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a suitable reaction vessel.

-

Nα-Boc Deprotection:

-

Washing: Wash the resin sequentially with DCM (3x), IPA (1x), and DCM (3x) to remove residual TFA and byproducts.

-

Neutralization:

-

Add a solution of 5-10% DIEA in DCM or DMF to the resin and agitate for 2 minutes. Repeat this step.

-

Wash the resin with DCM (3x) and DMF (3x) to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Boc-HomoArg(NO2)-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.

-

Causality Note: Pre-activation is crucial. Adding the coupling reagents directly to the resin can increase the risk of side reactions, particularly the formation of an inactive δ-lactam from the activated homoarginine.[10] The electron-withdrawing nitro group on the side chain helps to reduce the nucleophilicity of the guanidino nitrogens, thereby mitigating, but not eliminating, this risk compared to other protecting groups.[10][11]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor coupling completion using a qualitative test (e.g., Kaiser or Chloranil test).

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.

-

Repeat: The cycle (steps 2-6) is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Nω-Nitro Deprotection

The removal of the Nω-nitro group is a critical and challenging step that defines the utility of this protecting group. Unlike Pbf or Boc side-chain protections, the nitro group is stable to standard TFA cleavage cocktails.[12] This requires a separate, more stringent deprotection step, typically involving strong acids like anhydrous Hydrogen Fluoride (HF).

Protocol 2: HF Cleavage and Deprotection

WARNING: Anhydrous HF is extremely hazardous and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

-

Resin Preparation: After the final Nα-Boc deprotection and washing, thoroughly dry the peptide-resin under high vacuum.

-

Scavenger Addition: Place the dried resin in the HF reaction vessel. Add a scavenger mixture. A common choice is anisole (1.0 mL per gram of resin) to trap reactive carbocations generated during cleavage, particularly important if Trp, Met, or Cys residues are present.

-

HF Cleavage:

-

Cool the reaction vessel to -5 to 0 °C.

-

Distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).

-

Stir the mixture at 0 °C for 1-2 hours.

-

Mechanism Insight: The strong acidolysis by HF simultaneously cleaves the peptide from the resin (e.g., from a PAM linker) and removes most benzyl-based side-chain protecting groups, along with the Nω-nitro group from homoarginine.

-

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

-

Peptide Precipitation and Washing:

-

Triturate the residue with cold, anhydrous diethyl ether to precipitate the crude peptide.

-

Wash the peptide pellet repeatedly with cold ether to remove organic scavengers and byproducts.

-

-

Extraction and Lyophilization:

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

-

Lyophilize to obtain the crude peptide powder for subsequent purification.

-

Alternative Deprotection Strategy: Reductive Cleavage

For peptides that are sensitive to HF, reductive methods can be employed to remove the nitro group. This offers an orthogonal deprotection strategy.

-

Stannous Chloride (SnCl₂): The nitro group can be reduced to an amino group using SnCl₂ in a mildly acidic medium.[10][12] This can sometimes be performed while the peptide is still on the resin, offering a milder alternative to HF.[10]

-

Catalytic Hydrogenation: Hydrogenolysis using catalysts like Palladium on carbon (Pd/C) can also remove the nitro group, but this method is incompatible with peptides containing sulfur (Cys, Met) or certain other reducible functional groups.

| Parameter | Boc-HomoArg(NO2)-OH | Boc-Arg(Tos)-OH | Boc-Arg(Pbf)-OH |

| Nα-Protection | Boc | Boc | Not used in Boc-SPPS |

| Side-Chain Protection | Nitro (NO₂) | Tosyl (Tos) | Pbf (Fmoc-SPPS standard) |

| Side-Chain Stability | Stable to TFA | Stable to TFA | Labile to TFA |

| Side-Chain Cleavage | Anhydrous HF, SnCl₂, H₂/Pd | Anhydrous HF, TFMSA | Standard TFA cocktails |

| Key Advantage | High stability allows for fragment condensation strategies.[12] | Robust, classic choice for Boc-SPPS. | Milder cleavage (used in Fmoc). |

| Primary Drawback | Requires harsh HF cleavage or separate reductive step. Potential for ornithine side-product formation.[12] | Requires harsh HF cleavage. | Not orthogonal in Boc-SPPS. High propensity for δ-lactam formation.[10] |

Part 3: Applications in Nitric Oxide Synthase (NOS) Research

The synthesis of peptides containing nitro-homoarginine is not merely an academic exercise. The final product, after deprotection, can be a valuable tool in biochemistry and pharmacology. However, the protected intermediate, the Nω-nitro-homoarginine-containing peptide, can itself be a subject of study, drawing parallels to well-known NOS inhibitors.

Nω-Nitro-Arginine Analogs as NOS Inhibitors

Nω-nitro-L-arginine (L-NOARG) and its methyl ester (L-NAME) are widely used and potent inhibitors of nitric oxide synthase.[13] They act as substrate analogs that bind to the active site of the enzyme. The nitro group's strong electron-withdrawing nature is key to its inhibitory activity.

Caption: Role of Homoarginine in the NOS pathway and inhibition by nitro-analogs.

By synthesizing a peptide containing a Boc-HomoArg(NO2) residue, researchers can create a targeted pro-drug or inhibitor. The peptide sequence can be designed to confer specificity for a particular tissue or cell type, delivering the inhibitory nitro-homoarginine warhead to the desired location. The final deprotected peptide, containing L-homoarginine, can then be studied for its ability to act as a substrate or modulator of NOS activity.

Part 4: Conclusion and Future Outlook

Boc-HomoArg(NO2)-OH remains a highly relevant and powerful tool for specialized applications in peptide chemistry. Its primary strength lies in the stability of the nitro protecting group, which is advantageous for complex synthetic routes such as the preparation of protected peptide fragments for subsequent ligation. However, this stability necessitates the use of harsh cleavage conditions like anhydrous HF, which limits its application for sensitive peptides.

The choice to use Boc-HomoArg(NO2)-OH should be a deliberate one, guided by the specific goals of the research. When the objective is to create peptides with enhanced proteolytic resistance or to probe the nitric oxide synthase pathway, and the synthetic strategy can accommodate the rigorous deprotection requirements, this building block offers a reliable and effective solution. As peptide therapeutics continue to advance, the strategic incorporation of non-proteinogenic amino acids like homoarginine will be crucial in overcoming the challenges of stability and bioavailability, ensuring that compounds like Boc-HomoArg(NO2)-OH retain their place in the synthetic chemist's toolbox.

References

-

Tsikas, D., et al. (2015). Biosynthesis of homoarginine (hArg) and asymmetric dimethylarginine (ADMA) from acutely and chronically administered free L-arginine in humans. Amino Acids, 47(9), 1861–1873. Available at: [Link]

-

Janus, E., et al. (2006). Synthesis and biological activity of homoarginine-containing opioid peptides. Journal of Peptide Science, 12(9), 577-583. Available at: [Link]

-

Kayacelebi, H., et al. (2015). Biosynthesis of homoarginine (hArg) and asymmetric dimethylarginine (ADMA) from acutely and chronically administered free L-arginine in humans. Amino Acids, 47(9), 1861-1873. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-Arg(NO2)-OH: Sourcing & Applications for Peptide Synthesis. Retrieved January 15, 2026, from [Link]

-

Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. Available at: [Link]

- Mosquera, L., et al. (1999). Isolation and Characterization of the Gene Coding for the Amidinotransferase Involved in the Biosynthesis of Phaseolotoxin in Pseudomonas syringae pv. phaseolicola. Molecular Plant-Microbe Interactions, 12(9), 775-784.

-

Wikipedia. (n.d.). Homoarginine. Retrieved January 15, 2026, from [Link]

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Fields, G.B., & Noble, R.L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (General reference for SPPS principles).

-

American Elements. (n.d.). Boc-Nw-(nitro)-L-homoarginine. Retrieved January 15, 2026, from [Link]

-

Reddit r/Chempros. (2023). Boc De-protection. Retrieved January 15, 2026, from [Link]

-

Marsden, E. R., & Wilkinson, D. J. (1995). Nitric oxide synthases: biochemical and molecular regulation. Clinical and Experimental Pharmacology and Physiology, 22(5), 342-351. Available at: [Link]

-

Rees, D. D., et al. (1991). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 103(4), 1751–1755. Available at: [Link]

-

AAPPTec. (n.d.). Boc-HArg(NO2)-OH. Retrieved January 15, 2026, from [Link]

-

Low, T. Y., et al. (2017). Selective Affinity Enrichment of Nitrotyrosine-Containing Peptides for Quantitative Analysis in Complex Samples. Journal of Proteome Research, 16(9), 3365–3376. Available at: [Link]

-

Förstermann, U., & Kleinert, H. (1995). Molecular biology of nitric oxide synthases. Cardiovascular Drugs and Therapy, 9 Suppl 2, 235-245. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of homoarginine (hArg) and asymmetric dimethylarginine (ADMA) from acutely and chronically administered free L-arginine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homoarginine - Wikipedia [en.wikipedia.org]

- 4. Nitric oxide synthases: biochemical and molecular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular biology of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of homoarginine-containing opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chempep.com [chempep.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of Boc-L-Homoarginine(NO2)-OH

Introduction: A Chemist's Perspective on a Key Building Block

Nα-tert-Butoxycarbonyl-Nω-nitro-L-homoarginine, commonly abbreviated as Boc-HomoArg(NO2)-OH, is a specialized amino acid derivative pivotal for the synthesis of complex peptides and peptidomimetics. Its structure incorporates three key features: the extended side chain of homoarginine, an acid-labile Nα-Boc protecting group, and a stable Nω-nitro protecting group on the guanidino function. This unique combination allows for its strategic incorporation into peptide sequences, particularly in solid-phase peptide synthesis (SPPS), where orthogonal protection schemes are paramount. Understanding the inherent stability of this molecule and the conditions that preserve its integrity is not merely a matter of inventory management; it is fundamental to ensuring the success of multi-step synthetic campaigns and the purity of the final target molecule.

Chemical Identity and Significance

-

Synonyms: BOC-HAR(NO2)-OH, BOC-HOMOARGININE(NO2)-OH[1]

-

Molecular Formula: C12H23N5O6[1]

-

Molecular Weight: 333.34 g/mol [1]

The primary application of Boc-HomoArg(NO2)-OH is as a building block in the synthesis of peptides. The nitroarginine moiety is a common precursor to arginine, and its presence is often required in studies investigating nitric oxide synthase pathways or when a stable, protected guanidino group is needed during synthesis.[3][4]

The Strategic Roles of the Boc and Nitro Protecting Groups

Protecting groups are the cornerstone of modern peptide synthesis, allowing chemists to control reactivity with precision.

-

The Nα-Boc Group: The tert-butoxycarbonyl (Boc) group is a classic acid-labile protecting group.[] It is exceptionally stable under the basic and nucleophilic conditions frequently encountered in peptide synthesis, making it an excellent orthogonal partner to base-labile groups like Fmoc.[][6] Its removal is typically achieved with mild anhydrous acids, proceeding through a mechanism that forms a stable tert-butyl cation, which then decomposes to isobutene, minimizing side reactions.[6][7]

-

The Nω-Nitro Group: The nitro (NO2) group serves as a robust protecting group for the highly basic guanidino function of the homoarginine side chain. A key advantage is its exceptional stability throughout the various steps of peptide synthesis. Research has shown that arginine derivatives protected with a nitro group are remarkably stable in common synthesis solvents like DMF, even at elevated temperatures, and exhibit a lower tendency to undergo deleterious side reactions like δ-lactam formation compared to other arginine protecting schemes.[8]

Chemical Stability Profile: Understanding the Vulnerabilities

The long-term integrity of Boc-HomoArg(NO2)-OH depends on mitigating the specific chemical vulnerabilities of its constituent parts.

Stability of the Boc Protecting Group

The primary degradation pathway for this molecule involves the Boc group. It is highly susceptible to cleavage under acidic conditions.[9] This lability is progressive with increasing acidity.[10] Therefore, exposure to acidic vapors, contaminants in solvents, or acidic storage surfaces must be strictly avoided. Conversely, the Boc group is stable to basic conditions, hydrazinolysis, and many nucleophiles, which is why it remains a workhorse in organic synthesis.[][7]

Stability of the Nω-Nitro Protecting Group

The nitro group on the guanidino function is exceptionally stable. A comparative study on Fmoc-protected arginine derivatives demonstrated that the NO2-protected analogue was "totally stable" in both DMF and NBP solvents over a 10-day period at room temperature.[8] This stability persisted even at 45°C in the presence of coupling activators, conditions common in SPPS.[8] This inherent robustness means that under recommended storage conditions, the nitro group is not a primary point of degradation. Its removal is an intentional chemical step, often requiring strong reduction methods like catalytic hydrogenation.[8]

Potential Degradation Pathways

The principal non-intentional degradation pathway is the acid-catalyzed hydrolysis of the Nα-Boc group. This can be initiated by atmospheric moisture in the presence of trace acidic impurities. While other reactions like racemization are always a theoretical concern for amino acids, they are kinetically insignificant at recommended storage temperatures.

Recommended Storage and Handling Protocols

The overarching goal is to control temperature and atmosphere to prevent degradation. Based on data from suppliers of this compound and its close structural analogs, the following conditions are recommended.

Long-Term Storage (Solid State)

For maintaining the integrity of Boc-HomoArg(NO2)-OH powder for months to years, stringent conditions are necessary.

-

Temperature: -20°C is the most commonly recommended temperature for long-term storage of Boc-protected amino acids and nitroarginine derivatives.[11][12][13] Some suppliers indicate storage at -15°C is also acceptable.[1] These low temperatures drastically reduce the rate of any potential chemical degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric moisture and oxygen, preventing acid-catalyzed hydrolysis and potential oxidation.

-

Container: Use a tightly sealed, amber glass vial to protect from light and prevent moisture ingress.

-

Desiccation: Store vials within a desiccator, particularly in a non-frost-free freezer, to further protect against moisture.

Short-Term Storage (In Solution)

Solutions of protected amino acids are significantly less stable than the solid powder.

-

Temperature: If a solution must be stored, it should be at -80°C for periods up to a few months.[11][13] For very short-term storage (days to a week), -20°C may be acceptable, but users should be aware that stability is limited.[11][13]

-

Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Note that hygroscopic solvents like DMSO can absorb water, which can impact stability, so using newly opened bottles is crucial.[11][13]

-

Best Practice: The most reliable protocol is to prepare solutions fresh for each use. Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound. If a stock solution is made, it should be aliquoted into single-use volumes before freezing.

Summary of Storage Conditions

| Form | Temperature | Duration | Atmosphere | Key Considerations |

| Solid Powder | -20°C to -15°C | > 2 Years | Inert Gas (Ar, N2) | Store in a desiccator; protect from light.[1][11][13] |

| Solid Powder | 4°C | Up to 2 Years | Inert Gas (Ar, N2) | Acceptable, but -20°C is preferred for maximum shelf life.[11][13] |

| In Anhydrous Solvent | -80°C | Up to 6 Months | Sealed Vial | Aliquot to avoid freeze-thaw cycles.[11][13] |

| In Anhydrous Solvent | -20°C | Up to 1 Month | Sealed Vial | For short-term use only; prepare fresh when possible.[11][13] |

Experimental Workflow: A Self-Validating Stability Assessment

To ensure trustworthiness, any laboratory can validate the stability of a specific lot of Boc-HomoArg(NO2)-OH under their own storage conditions. The following protocol outlines a robust methodology.

Objective

To quantify the purity of solid Boc-HomoArg(NO2)-OH over a 12-month period when stored at two different conditions (-20°C and 4°C) via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Boc-HomoArg(NO2)-OH (newly acquired lot)

-

HPLC system with a C18 column and UV detector

-

Analytical balance

-

Inert gas source (Argon or Nitrogen)

-

Amber glass vials

-

Desiccators

-

-20°C freezer and 4°C refrigerator

-

HPLC-grade acetonitrile (ACN) and water

-

Trifluoroacetic acid (TFA)

Step-by-Step Protocol

-

Time Zero (T0) Analysis:

-

Immediately upon receipt, carefully weigh out 1 mg of the compound.

-

Dissolve in a known volume (e.g., 1 mL) of 50:50 ACN/Water with 0.1% TFA to create a standard solution.

-

Inject onto the HPLC system and acquire the chromatogram, monitoring at ~220 nm.

-

Record the peak area and retention time. This is your T0 purity baseline (should be >98%).

-

-

Sample Preparation for Storage:

-

Aliquot approximately 5-10 mg of the solid compound into 8 separate, labeled amber glass vials.

-

Gently flush each vial with argon or nitrogen for 30 seconds.

-

Tightly cap each vial.

-

Place 4 vials in a desiccator inside the -20°C freezer.

-

Place the other 4 vials in a desiccator inside the 4°C refrigerator.

-

-

Time-Point Analysis (T=3, 6, 9, 12 months):

-

At each designated time point, remove one vial from the -20°C storage and one from the 4°C storage.

-

Allow the vials to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a 1 mg/mL solution exactly as described in the T0 analysis step.

-

Analyze by HPLC using the identical method as the T0 sample.

-

-

Data Analysis and Interpretation:

-

Compare the chromatograms from each time point to the T0 baseline.

-

Calculate the purity at each time point by dividing the main peak area by the total area of all peaks.

-

Look for the appearance of new peaks (degradation products) or a significant decrease (>1-2%) in the main peak area. A stable compound will show no significant change in purity over the study period.

-

Workflow Diagram

Caption: Workflow for a 12-month stability study of Boc-HomoArg(NO2)-OH.

Conclusion: Best Practices for Preserving Purity

The chemical integrity of Boc-HomoArg(NO2)-OH is robust under the proper conditions. Its primary vulnerability is the acid-labile Boc group. Therefore, the cornerstone of its stable storage is the stringent exclusion of moisture and acidic contaminants, coupled with low-temperature conditions to minimize chemical reactivity. By adhering to the recommended storage protocol of -20°C under a dry, inert atmosphere, researchers can be confident in the purity and reactivity of this critical reagent, ensuring reproducibility and success in their synthetic endeavors.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

RayBiotech. (n.d.). Boc-D-Arg(NO2)-OH. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6496-6517. Retrieved from [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2933. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-HArg(NO2)-OH [28968-64-1]. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitroarginine. Retrieved from [Link]

-

PubChem. (n.d.). Nomega-nitro-L-arginine. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. peptide.com [peptide.com]

- 3. Nitroarginine - Wikipedia [en.wikipedia.org]

- 4. Nomega-nitro-L-arginine | C6H13N5O4 | CID 440005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. BOC Protection and Deprotection [bzchemicals.com]

- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. raybiotech.com [raybiotech.com]

- 13. medchemexpress.com [medchemexpress.com]

The Synthesis and Application of Nitroarginine Derivatives: A Technical Guide for Researchers

Introduction: The Critical Role of Nitric Oxide and its Modulation

Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2][3] The endogenous synthesis of this ephemeral gas is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[4] In mammals, three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[5] While the constitutive isoforms, nNOS and eNOS, are primarily involved in signaling pathways, the inducible isoform, iNOS, is typically expressed in response to inflammatory stimuli and is responsible for producing large, cytotoxic quantities of NO.

Given the profound and diverse effects of nitric oxide, the ability to modulate its production is a critical tool in biomedical research. Nitroarginine derivatives are structural analogs of L-arginine that act as potent inhibitors of all three NOS isoforms.[6] These compounds have become indispensable pharmacological tools for elucidating the role of nitric oxide in various biological systems and for investigating the therapeutic potential of NOS inhibition in a range of diseases, from neurodegenerative disorders to septic shock.[7][8] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of these pivotal research compounds.

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

Nitroarginine derivatives function as competitive inhibitors of nitric oxide synthase.[1] By mimicking the natural substrate, L-arginine, they bind to the active site of the enzyme, thereby preventing the binding and subsequent oxidation of L-arginine. The guanidino group of L-arginine is a key determinant for substrate binding, forming crucial hydrogen bonds with a conserved glutamate residue within the active site of all NOS isoforms.[9] The introduction of a nitro group onto the guanidino moiety of arginine, as is the case with Nω-nitro-L-arginine (L-NNA), enhances the binding affinity for the enzyme, leading to potent inhibition.[10]

The crystal structures of NOS isoforms complexed with inhibitors like L-NNA have provided invaluable insights into the precise molecular interactions that govern this inhibition.[9][11] The nitro group of the inhibitor forms additional hydrogen bonds within the active site, contributing to its tight binding. The binding of these inhibitors is a time-dependent process and, in the case of nNOS, can be considered effectively irreversible under certain conditions.[11]

A Comparative Overview of Common Nitroarginine Derivatives

Several nitroarginine derivatives are commercially available or can be synthesized in the laboratory. The choice of inhibitor often depends on the specific experimental requirements, such as the desired potency, isoform selectivity, and solubility. The most commonly employed derivatives include Nω-nitro-L-arginine (L-NNA), its methyl ester Nω-nitro-L-arginine methyl ester (L-NAME), and N5-(1-Iminoethyl)-L-ornithine (L-NIO).

It is a critical point of experimental design to recognize that L-NAME is a prodrug.[12] Its methyl ester group enhances its cell permeability and aqueous solubility compared to L-NNA.[13] However, L-NAME itself is a significantly less potent inhibitor of NOS.[12] Upon entry into cells or in biological fluids, L-NAME is hydrolyzed by esterases to the more active inhibitor, L-NNA.[12] This bioactivation step should be taken into account when designing experiments, particularly in terms of pre-incubation times and potential tissue-specific differences in esterase activity.

L-NIO is another potent NOS inhibitor that exhibits some differences in its inhibitory profile compared to L-NNA and L-NAME. Notably, in phagocytic cells, L-NIO has been shown to be a more potent and irreversible inhibitor of iNOS compared to L-NNA and L-NAME.[8][14]

| Derivative | Target Isoform(s) | Potency (Kᵢ) | Selectivity Profile | Aqueous Solubility | Key Considerations |

| L-NNA | nNOS, eNOS, iNOS | nNOS: ~15 nMeNOS: ~39 nMiNOS: ~4.4 µM[13] | eNOS/nNOS > iNOS | Low (approx. 1 mg/mL in PBS)[13] | Potent, but poor solubility can be a limiting factor. |

| L-NAME | nNOS, eNOS, iNOS | L-NAME (IC₅₀): ~70 µMActive form L-NNA (IC₅₀): ~1.4 µM[1][12] | Similar to L-NNA after hydrolysis | High (approx. 30 mg/mL in PBS)[7] | Prodrug; requires esterase activity for full potency. Good for in vivo studies due to higher solubility. |

| L-NIO | nNOS, eNOS, iNOS | iNOS (IC₅₀): ~3 µMnNOS (IC₅₀): ~0.8 µM[8] | Potent inhibitor of all isoforms; irreversible in phagocytic cells.[8] | Moderate | Potent and irreversible inhibitor of iNOS in certain cell types.[14] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of nitroarginine derivatives is a multi-step process that requires careful attention to reaction conditions and safety precautions, particularly when handling nitrating agents. The following is a representative protocol for the synthesis of Nω-nitro-L-arginine (L-NNA) from L-arginine, followed by its esterification to yield Nω-nitro-L-arginine methyl ester (L-NAME).

Safety First: Handling Nitrating Agents Nitrating agents, such as fuming nitric acid and mixtures of nitric and sulfuric acids, are highly corrosive and reactive.[13][15] All manipulations involving these reagents must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[15] Ensure that an emergency eyewash and shower are readily accessible. Nitric acid should be stored away from organic materials and other incompatible chemicals.[15]

Part 1: Synthesis of Nω-nitro-L-arginine (L-NNA)

This procedure is adapted from established methods for the nitration of guanidino groups.

Materials:

-

L-arginine

-

Fuming sulfuric acid (oleum)

-

Fuming nitric acid

-

Deionized water

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add fuming nitric acid to fuming sulfuric acid with constant stirring. This should be done with extreme caution due to the exothermic nature of the reaction.

-

Dissolution of L-arginine: In a separate beaker, dissolve L-arginine in a minimal amount of cold deionized water.

-

Nitration Reaction: Slowly add the L-arginine solution to the cold nitrating mixture via a dropping funnel, ensuring the temperature of the reaction mixture remains low. Continue stirring in the ice bath for several hours.

-

Quenching and Precipitation: Carefully and slowly pour the reaction mixture onto crushed ice. The Nω-nitro-L-arginine will precipitate out of the solution.

-

Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove residual acid, followed by a wash with cold ethanol.

-

Drying: Dry the product under vacuum to obtain crude Nω-nitro-L-arginine.

Part 2: Synthesis of Nω-nitro-L-arginine Methyl Ester (L-NAME)

This step involves the esterification of the carboxylic acid group of L-NNA.

Materials:

-

Nω-nitro-L-arginine (from Part 1)

-

Anhydrous methanol

-

Thionyl chloride or hydrogen chloride gas

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Esterification Setup: Suspend the crude Nω-nitro-L-arginine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise, or bubble dry hydrogen chloride gas through the mixture. This will generate the acidic conditions necessary for esterification.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Crude Product: The resulting solid is the crude hydrochloride salt of Nω-nitro-L-arginine methyl ester.

Part 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[16][17][18][19] The principle is based on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.

Procedure:

-

Solvent Selection: A suitable solvent system for the recrystallization of L-NAME hydrochloride is a mixture of methanol and diethyl ether. L-NAME is soluble in hot methanol and insoluble in diethyl ether.

-

Dissolution: Dissolve the crude L-NAME in a minimal amount of hot methanol.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat briefly. Remove the charcoal by hot gravity filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The L-NAME hydrochloride will crystallize out. Cooling in an ice bath can further increase the yield.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization of Synthesized Nitroarginine Derivatives

The identity and purity of the synthesized nitroarginine derivative must be rigorously confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of the synthesized compound.[20][21][22] In the ¹H NMR spectrum of L-NAME in DMSO-d₆, one would expect to see characteristic signals for the methyl ester protons, the alpha-proton, and the protons of the arginine side chain. The chemical shifts and coupling patterns provide a fingerprint of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[18][23] Electrospray ionization (ESI) is a common technique for analyzing amino acid derivatives. The mass spectrum of L-NAME would show a prominent peak corresponding to its protonated molecular ion [M+H]⁺.

-

Melting Point: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.

Experimental Considerations for In Vitro and In Vivo Applications

The successful application of nitroarginine derivatives in research requires careful consideration of experimental parameters.

-

In Vitro Studies:

-

Concentration: The effective concentration of the inhibitor will depend on the specific cell type, the level of NOS expression, and the concentration of L-arginine in the culture medium. It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration for a given experimental system.

-

L-NAME Bioactivation: When using L-NAME, remember that it is a prodrug and requires hydrolysis to L-NNA for full activity.[12] Pre-incubation of cells with L-NAME for a sufficient period is necessary to allow for this conversion.

-

Solubility: The poor aqueous solubility of L-NNA can be a challenge.[13] Stock solutions are often prepared in DMSO or other organic solvents, and care must be taken to ensure that the final concentration of the solvent in the culture medium does not affect the cells.

-

-

In Vivo Studies:

-

Dose and Administration Route: The dose and route of administration of nitroarginine derivatives in animal models can vary widely depending on the desired effect and the animal species. For example, to induce hypertension in rats, L-NAME is often administered in the drinking water at concentrations ranging from 40 to 60 mg/kg/day.[19][24][25] Intravenous or intraperitoneal injections are also used for acute studies.[26]

-

Systemic Effects: As non-selective NOS inhibitors, nitroarginine derivatives will affect all three isoforms, leading to systemic effects such as an increase in blood pressure due to the inhibition of eNOS-mediated vasodilation.[5] These systemic effects must be considered when interpreting experimental results.

-

Potential for NO Release: Recent studies have shown that L-NAME can slowly release NO from its nitro group, particularly under conditions of oxidative stress.[17] This unexpected effect could potentially confound the interpretation of experiments where L-NAME is used as a pure NOS inhibitor.[17]

-

Conclusion

Nitroarginine derivatives are powerful and widely used tools for investigating the multifaceted roles of nitric oxide in biology and medicine. A thorough understanding of their mechanism of action, comparative properties, and the nuances of their synthesis and application is paramount for conducting rigorous and reproducible research. This guide has provided a comprehensive technical overview to aid researchers in the effective and safe use of these important pharmacological agents. By carefully considering the principles and protocols outlined herein, scientists can continue to unravel the complexities of nitric oxide signaling and pave the way for new therapeutic strategies targeting the NOS pathway.

References

-

Role of substrate functional groups in binding to nitric oxide synthase. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Nitric Oxide Synthase. (2022, July 26). Proteopedia. Retrieved January 15, 2026, from [Link]

-

Pfeiffer, S., Leopold, E., Schmidt, K., Brunner, F., & Mayer, B. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 118(6), 1433–1440. [Link]

-

Mechanism of Nitric Oxide Synthase Regulation: Electron Transfer and Interdomain Interactions. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

1H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

De Visser, S. P., & Lee, S. T. (2008). Is the bound substrate in nitric oxide synthase protonated or neutral and what is the active oxidant that performs substrate hydroxylation?. Journal of the American Chemical Society, 130(39), 12961–12974. [Link]

-

Tepper, M., Gohlke, H., Christmann, M., & Klebe, G. (2001). The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes. Journal of Biological Chemistry, 276(44), 40853–40863. [Link]

-

Li, H., Igarashi, J., Jamal, J., Yang, W., & Poulos, T. L. (2006). Single crystal structural and absorption spectral characterizations of nitric oxide synthase complexed with Nω-hydroxy-L-arginine and diatomic ligands. Biochemistry, 45(18), 5690–5698. [Link]

-

Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. (n.d.). Beilstein Journals. Retrieved January 15, 2026, from [Link]

-

Seo, J., Bruning, J. B., & Silverman, R. B. (2007). Structure-based design and synthesis of N(omega)-nitro-L-arginine-containing peptidomimetics as selective inhibitors of neuronal nitric oxide synthase. Displacement of the heme structural water. Journal of Medicinal Chemistry, 50(9), 2089–2099. [Link]

-

Li, H., Jamal, J., Yang, W., & Poulos, T. L. (2006). Crystal Structures of Constitutive Nitric Oxide Synthases in Complex with De Novo Designed Inhibitors. Biochemistry, 45(18), 5690–5698. [Link]

-

Recrystallization. (n.d.). Retrieved January 15, 2026, from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved January 15, 2026, from [Link]

-

Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. (2022, September 20). MDPI. Retrieved January 15, 2026, from [Link]

-

Rees, D. D., Cellek, S., Palmer, R. M., & Moncada, S. (1995). Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells. British journal of pharmacology, 114(2), 483–488. [Link]

-

NITRIC ACID SAFETY. (n.d.). Retrieved January 15, 2026, from [Link]

-

López, R. M., Pérez, T., Castillo, C., Castillo, M. C., & Castillo, E. F. (2011). Acute intravenous injection and short-term oral administration of N(G) -nitro-L-arginine methyl ester to the rat provoke increased pressor responses to agonists and hypertension, but not inhibition of acetylcholine-induced hypotensive responses. Fundamental & clinical pharmacology, 25(3), 333–342. [Link]

-

Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation. (2019, June 4). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Giraldez, R. R., Panda, K., Xia, Y., Katusic, Z. S., & Zweier, J. L. (1997). NG-nitro-L-arginine methyl ester, an inhibitor of nitric oxide synthesis, ameliorates interleukin 2-induced capillary leakage and reduces tumour growth in adenocarcinoma-bearing mice. British journal of cancer, 75(2), 198–204. [Link]

-

Tsikas, D., Böger, R. H., Bode-Böger, S. M., Gutzki, F. M., & Frölich, J. C. (1996). Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. Analytical biochemistry, 244(2), 208–220. [Link]

-

Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Nitroarginine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Nitric-oxide synthase. (n.d.). M-CSA. Retrieved January 15, 2026, from [Link]

-

A flow reactor process for the synthesis of peptides utilizing immobilized reagents, scavengers and catch and release protocols. (n.d.). Baxendale Group. Retrieved January 15, 2026, from [Link]

-

Effect of Lutein on L-NAME-Induced Hypertensive Rats. (2013, July 30). KoreaMed Synapse. Retrieved January 15, 2026, from [Link]

-

Peptide synthesis and flow chemistry. (2018, July 18). A Tube With A View. Retrieved January 15, 2026, from [Link]

-

Nitric oxide synthases. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 15, 2026, from [Link]

-

Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual review of pharmacology and toxicology, 39, 191–220. [Link]

-

Peptide Synthesis Workflow. (n.d.). Technoprocur.cz. Retrieved January 15, 2026, from [Link]

-

Strong Safe Nitration Agent. (2015, March 12). Sciencemadness Discussion Board. Retrieved January 15, 2026, from [Link]

-

Chemical synthesis and purification of proteins: a methodology. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. The Biochemical journal, 357(Pt 3), 593–615. [Link]

-

Basic Pharmacology of NG – Nitro – L – Arginine Methyl Ester. (2019, January 30). SciSpace. Retrieved January 15, 2026, from [Link]

-

Nitro compound synthesis by nitrite substitution or nitration. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Figure 6, 1H NMR spectrum showing the sample dissolved in DMSO-d6 and subjected to D2O at 40°C was found to undergo proton/deuterium exchange at the dichloromethyl moiety. (n.d.). NCBI. Retrieved January 15, 2026, from [Link]

-

What are NOS inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

-

1 H-NMR and 13 C-NMR spectra of L in DMSO-d6. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. What are NOS inhibitors and how do they work? [synapse.patsnap.com]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Nitroarginine - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of substrate functional groups in binding to nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystal Structures of Constitutive Nitric Oxide Synthases in Complex with De Novo Designed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sci-hub.box [sci-hub.box]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. ehs.washington.edu [ehs.washington.edu]

- 16. Recrystallization [sites.pitt.edu]

- 17. Home Page [chem.ualberta.ca]

- 18. people.chem.umass.edu [people.chem.umass.edu]

- 19. mt.com [mt.com]

- 20. beilstein-journals.org [beilstein-journals.org]

- 21. scienceopen.com [scienceopen.com]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 26. NG-nitro-L-arginine methyl ester, an inhibitor of nitric oxide synthesis, ameliorates interleukin 2-induced capillary leakage and reduces tumour growth in adenocarcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Utilizing Boc-HomoArg(NO2)-OH in Peptide Synthesis for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

Strategic Considerations: Why Choose Boc-HomoArg(NO2)-OH?

Homoarginine (Har), a non-proteinogenic amino acid, is an analogue of arginine (Arg) with an additional methylene group in its side chain. Its incorporation into peptide sequences is a key strategy for enhancing proteolytic stability, as the extended side chain can render the peptide more resistant to degradation by trypsin-like enzymes.[1] However, the synthesis of arginine-containing peptides is notoriously challenging due to the high basicity and nucleophilicity of the guanidinium group.

The use of Boc-HomoArg(NO2)-OH addresses a critical challenge in peptide synthesis: the prevention of δ-lactam formation. This intramolecular cyclization is a major side reaction during the activation of arginine derivatives, leading to chain termination and decreased yields. The electron-withdrawing nature of the nitro (NO2) group on the guanidinium side chain significantly reduces its nucleophilicity, thereby minimizing the propensity for δ-lactam formation compared to other protecting groups like Pbf or bis-Boc.[2]

The Synthetic Workflow: A Validating System

The successful incorporation of Boc-HomoArg(NO2)-OH into a peptide sequence relies on a systematic and well-controlled workflow. This section details the critical steps, from initial coupling to the final deprotection of the side chain.

Core Synthesis Cycle: Boc-SPPS

The synthesis is performed on a solid support (resin) and follows the iterative steps of the Boc solid-phase peptide synthesis (Boc-SPPS) methodology.

The temporary Boc protecting group on the N-terminus of the growing peptide chain is removed to allow for the coupling of the next amino acid.

-

Reagent: Typically, a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is used.

-

Mechanism: The strong acid cleaves the acid-labile Boc group, generating a tert-butyl cation and leaving the terminal amine as a TFA salt.

-

Critical Consideration: When working with sequences containing sensitive residues like tryptophan or methionine, scavengers such as triisopropylsilane (TIS) should be included in the cleavage cocktail to prevent side-chain alkylation by the tert-butyl cation.

The protonated N-terminal amine must be neutralized to its free base form to enable nucleophilic attack during the subsequent coupling step.

-

Reagent: A solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM or N,N-dimethylformamide (DMF) is commonly employed.

-

Rationale: DIPEA is a sterically hindered, non-nucleophilic base that effectively deprotonates the terminal amine without promoting side reactions.

This is the crucial step where the Boc-HomoArg(NO2)-OH is incorporated into the peptide chain. The choice of coupling reagent is critical for achieving high efficiency.

-

Recommended Method: Activation with uronium/aminium salt reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of DIPEA is a robust and widely used method.[3]

-

Alternative Method: Carbodiimide-mediated coupling using DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure is also effective and can minimize racemization.[4][5]

Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed.

A significant advantage of the nitro protecting group is the possibility of its removal under relatively mild conditions while the peptide is still attached to the resin. This avoids exposing the final peptide to harsh reagents.

-

Reagent: A solution of stannous chloride (SnCl2) in a mildly acidic medium.[2]

-

Benefit: This method is orthogonal to the TFA-labile side-chain protecting groups commonly used in Boc-SPPS, allowing for selective deprotection.

If the nitro group is not removed on-resin, it can be cleaved simultaneously with other protecting groups and the resin linkage using strong acids.

-

Traditional Reagent: Anhydrous hydrogen fluoride (HF) is the classic reagent for this step. However, HF is highly toxic and corrosive, requiring specialized equipment.

-

Milder Alternatives: For certain resin linkages, cocktails containing trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used, although these may not be sufficient to cleave the nitro group. The nitro group is stable to TFMSA.[6]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the key procedures discussed. These are starting points and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol for Boc-SPPS Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-HomoArg(NO2)-OH

-

DCM, peptide synthesis grade

-

DMF, peptide synthesis grade

-

TFA

-

DIPEA

-

HBTU

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2-5 minutes.

-

Drain and repeat the treatment for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIPEA in DCM for 2 minutes.

-

Drain and repeat the neutralization.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Coupling of Boc-HomoArg(NO2)-OH:

-

In a separate vessel, dissolve Boc-HomoArg(NO2)-OH (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling completion with a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling may be necessary.[7]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Protocol for On-Resin Deprotection of the Nitro Group

This protocol is adapted from the work of Albericio and coworkers.[2]

Materials:

-

Peptide-resin with Nω-nitro-homoarginine residue(s)

-

Stannous chloride dihydrate (SnCl2·2H2O)

-

Phenol

-

Aqueous Hydrochloric Acid (HCl)

-

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

Prepare the Deprotection Solution: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.

-

Resin Treatment:

-

Wash the peptide-resin with a solution of 0.1% aqueous HCl in 2-MeTHF (2 x 1 min).

-

Add the SnCl2 deprotection solution to the resin.

-

Heat the reaction mixture to 55 °C and agitate for 30-60 minutes.

-

-

Washing and Repetition:

-

Filter the solution and wash the resin with 2-MeTHF.

-

Repeat the treatment with fresh deprotection solution until the deprotection is complete (monitored by LC-MS analysis of a small cleavage sample).

-

-

Final Washes: Wash the resin thoroughly with DMF and DCM before proceeding to the final cleavage from the resin.

Data Presentation and Visualization

Quantitative Parameters for Boc-HomoArg(NO2)-OH Incorporation

| Parameter | Recommended Value | Rationale & Notes |

| Amino Acid Equivalents | 3 - 5 eq. | Ensures a sufficient excess to drive the coupling reaction to completion. |

| Coupling Reagent (HBTU) | 2.9 - 4.9 eq. | Used in slight deficiency relative to the amino acid to prevent side reactions. |

| Base (DIPEA) | 6 - 10 eq. | Activates the coupling reagent and neutralizes the amino acid salt. |

| Coupling Time | 1 - 2 hours | May require longer times or double coupling for sterically hindered sequences.[7] |

| Nitro Deprotection Time | 2 x 30-60 min | Multiple treatments may be necessary for complete removal of the nitro group. |

Experimental Workflow Diagram

Caption: Workflow for incorporating Boc-HomoArg(NO2)-OH in SPPS.

Logical Relationship of Protecting Groups

Caption: Orthogonality of protecting groups in the synthesis strategy.

Troubleshooting and Expert Insights

-

Incomplete Coupling: Due to the steric bulk of the protected homoarginine, incomplete coupling can occur. Always verify coupling completion with a ninhydrin test. If the test is positive, performing a "double coupling" (repeating the coupling step with fresh reagents) is recommended.[7]

-

Side Reactions during Nitro Deprotection: While the SnCl2 method is milder than HF, it is still a reduction reaction. Ensure that other functional groups in your peptide are compatible with these conditions. The inclusion of scavengers like phenol helps to prevent unwanted side reactions.[2]

-

Solubility: Boc-HomoArg(NO2)-OH is generally soluble in DMF, the most common solvent for SPPS. If solubility issues arise, gentle warming or the addition of a small amount of DMSO can be beneficial.

By understanding the chemical principles behind the use of Boc-HomoArg(NO2)-OH and adhering to validated protocols, researchers can effectively incorporate this valuable building block to synthesize high-purity, proteolytically stable peptides for a wide range of applications in research and drug development.

References

-

Izdebski, J., et al. (2007). Synthesis and biological activity of homoarginine-containing opioid peptides. Journal of Peptide Science, 13(1), 27-30. [Link]

-

Al-Musaimi, O., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]

-

AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; BOP; PyBOP;PyBrOP;HBTU; HATU; FAST Boc. [Link]

-

Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Applied Biosystems. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

- 1. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. biotage.com [biotage.com]

Methodological & Application

Application Notes and Protocols for the Utilization of Boc-HomoArg(NO2)-OH in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Strategic Advantage of Boc-HomoArg(NO2)-OH in Peptide Synthesis

For researchers and professionals in drug development, the synthesis of peptides containing basic residues like Homoarginine (Har) presents unique challenges. The guanidinium group in the Homoarginine side chain is highly basic and nucleophilic, necessitating robust protection to prevent undesirable side reactions during peptide chain elongation. Within the framework of Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS), Nα-Boc-Nω-nitro-L-Homoarginine (Boc-HomoArg(NO2)-OH) emerges as a strategic building block.

The nitro (NO2) group serves as a powerful electron-withdrawing moiety, which significantly reduces the nucleophilicity of the guanidinium group. This deactivation is a key advantage, as it has been shown in the analogous Arginine derivative to minimize the propensity for δ-lactam formation, a common and chain-terminating side reaction observed with other protecting groups.[1][2][3] Furthermore, the nitro group is stable under the moderately acidic conditions used for the repetitive cleavage of the Nα-Boc group (e.g., trifluoroacetic acid in dichloromethane), ensuring the integrity of the side-chain protection throughout the synthesis.[4]

This document provides a comprehensive guide to the application of Boc-HomoArg(NO2)-OH in Boc-SPPS protocols. While the experimental data and protocols are largely derived from studies on its close analog, Boc-Arg(NO2)-OH, the chemical principles governing the reactivity and deprotection of the nitroguanidino group are directly translatable to Boc-HomoArg(NO2)-OH. We will delve into detailed methodologies for coupling, deprotection of the nitro group, and final cleavage, explaining the chemical rationale behind each step to empower scientists to confidently incorporate this valuable reagent into their synthetic workflows.

Core Synthesis Workflow: A Step-by-Step Guide

The successful incorporation of Boc-HomoArg(NO2)-OH into a peptide sequence follows the standard iterative cycle of Boc-SPPS. The key stages involve the deprotection of the Nα-Boc group of the resin-bound peptide, neutralization of the resulting ammonium salt, and the coupling of the incoming Boc-HomoArg(NO2)-OH.

Caption: General workflow for one cycle of Boc-SPPS incorporating Boc-HomoArg(NO2)-OH.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle for the incorporation of Boc-HomoArg(NO2)-OH following the deprotection of the N-terminal Boc group of the peptide-resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-HomoArg(NO2)-OH

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Pre-activation of Amino Acid:

-

In a separate vessel, dissolve Boc-HomoArg(NO2)-OH (3 equivalents relative to resin substitution) and an activating agent like HOBt (3 equivalents) in DMF.

-

Add the coupling reagent, for example, HBTU (3 equivalents) or DIC (3 equivalents), to the solution and allow it to pre-activate for 5-10 minutes. The rationale for pre-activation is to form the active ester of Boc-HomoArg(NO2)-OH, which will readily react with the free amine on the peptide-resin.

-

-

Coupling Reaction:

-

Add the pre-activated Boc-HomoArg(NO2)-OH solution to the swollen and deprotected peptide-resin.

-

Add DIEA (6 equivalents) to the reaction vessel to maintain a basic pH, which is crucial for the coupling reaction to proceed efficiently.

-

Agitate the mixture at room temperature for 1-2 hours. The extended coupling time is a precautionary measure to overcome any potential steric hindrance.

-

-

Monitoring Coupling Completion:

-

Take a small sample of the resin beads and perform a Kaiser test.

-

A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies an incomplete reaction, and the coupling step should be repeated with fresh reagents.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

-

| Parameter | Recommended Conditions | Rationale |

| Amino Acid Excess | 3 equivalents | Drives the coupling reaction to completion. |

| Coupling Reagent | HBTU/HOBt or DIC/HOBt (3 equiv. each) | Efficiently forms the active ester for coupling. |

| Base | DIEA (6 equivalents) | Maintains basic conditions necessary for the nucleophilic attack of the amine. |

| Solvent | DMF | Excellent solvent for both the peptide-resin and reagents. |

| Reaction Time | 1-2 hours | Ensures complete coupling, accounting for potential steric bulk. |

| Monitoring | Kaiser Test | Provides a qualitative assessment of free primary amines on the resin. |

Side-Chain Deprotection: Unveiling the Guanidinium Group

The removal of the nitro group from the Homoarginine side chain is a critical step performed after the complete assembly of the peptide chain. This transformation is typically achieved while the peptide is still anchored to the solid support or after cleavage, depending on the overall synthetic strategy. The two most common and effective methods are catalytic hydrogenation and chemical reduction with tin(II) chloride (SnCl2).[2]

Method A: On-Resin Reduction with Tin(II) Chloride

This method is advantageous as it is performed on the solid phase and avoids potential issues with peptide solubility during the reduction step.[2]

Materials:

-

Peptidyl-resin containing HomoArg(NO2)

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Phenol

-

Aqueous Hydrochloric Acid (HCl)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

DMF

-

DCM

Protocol 2: SnCl2 Reduction of the Nitro Group

-

Resin Preparation: Swell the peptidyl-resin in DMF.

-

Preparation of Reducing Solution: Prepare a solution of 2 M SnCl2, 0.04 M Phenol, and 0.2 M aqueous HCl in 2-MeTHF. Phenol acts as a scavenger to prevent side reactions.

-

Reduction Reaction:

-

Drain the DMF from the resin and add the SnCl2 solution.

-

Heat the reaction mixture to 55°C and agitate for 1 hour. For peptides with multiple HomoArg(NO2) residues, sonication can be applied to enhance the reaction rate.[2]

-

Repeat the treatment with fresh reducing solution 2-3 times to ensure complete deprotection.

-

-

Washing:

-

After the final reduction step, wash the resin thoroughly with DMF, DCM, and a neutralizing wash of 5% DIEA in DMF, followed by final washes with DMF and DCM.

-

Caption: Decision workflow for the deprotection of the nitro group and final peptide cleavage.

Method B: Catalytic Transfer Hydrogenation

This method is typically performed in solution after the peptide has been cleaved from the resin. It is a mild and efficient way to remove the nitro group.

Materials:

-

Crude peptide containing HomoArg(NO2)

-

Palladium on Carbon (Pd/C, 10%)

-

Formic acid or Ammonium formate (as a hydrogen donor)

-

Methanol or Acetic Acid (as solvent)

Protocol 3: Catalytic Hydrogenation of the Nitro Group

-

Dissolution: Dissolve the crude peptide in a suitable solvent such as aqueous acetic acid or methanol.

-

Catalyst Addition: Add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

-

Hydrogenation:

-

Add a hydrogen donor, such as formic acid or ammonium formate, in excess.

-

Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by HPLC or mass spectrometry. The reaction is typically complete within a few hours.

-

-

Catalyst Removal and Work-up:

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure. The resulting deprotected peptide is then ready for purification.

-

Final Cleavage and Global Deprotection

The final step in the synthesis is the cleavage of the peptide from the solid support and the removal of all remaining side-chain protecting groups. In Boc-SPPS, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5]

Protocol 4: HF Cleavage

-

Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated apparatus by trained personnel.

Materials:

-

Dried peptidyl-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dried peptidyl-resin in the reaction vessel of the HF apparatus. Add a scavenger cocktail (e.g., 90% HF, 10% anisole) to trap the reactive carbocations generated during cleavage.[6]

-

Cleavage: Cool the reaction vessel to 0°C and distill the anhydrous HF into it. Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen.

-

Peptide Precipitation: Wash the remaining resin and peptide with cold diethyl ether to remove the scavengers. The crude peptide will precipitate.

-

Extraction and Lyophilization: Extract the peptide from the resin with a suitable solvent (e.g., aqueous acetic acid), filter, and lyophilize to obtain the crude product, which can then be purified by HPLC.

| Parameter | Recommended Conditions | Rationale |

| Cleavage Reagent | Anhydrous HF or TFMSA | Strong acids required to cleave the benzyl-based linkers and protecting groups. |

| Scavengers | Anisole, p-cresol, thioanisole | Trap reactive carbocations, preventing side reactions with sensitive residues like Trp and Met.[6] |

| Temperature | 0°C | Minimizes degradation and side reactions during the harsh acidic treatment. |

| Reaction Time | 1-2 hours | Sufficient for complete cleavage and deprotection. |

Conclusion

Boc-HomoArg(NO2)-OH is a highly valuable building block for the synthesis of complex peptides. Its nitro-protected side chain offers excellent stability during SPPS and effectively minimizes the risk of δ-lactam formation. The nitro group can be reliably removed under mild conditions using either SnCl2 reduction on-resin or catalytic hydrogenation in solution. By following the detailed protocols and understanding the chemical principles outlined in these application notes, researchers can confidently and successfully incorporate Homoarginine into their target peptides, paving the way for new discoveries in peptide-based therapeutics and biological research.

References

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

-

Al-Warhi, T., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]

-

Izdebski, J., et al. (2007). Synthesis and biological activity of homoarginine-containing opioid peptides. Journal of Peptide Science, 13(1), 27-30. [Link]

- Young, J., & Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 184-192.

-

Ruiz, D. C., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. [Link]

- (Author), (Year). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Source.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

-

National Center for Biotechnology Information. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PubMed. [Link]

- Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.

- Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from a source providing various deprotection protocols.

- Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy.

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Retrieved from a general guide on peptide cleavage.

- Google Patents. (n.d.). Methods for the synthesis of arginine-containing peptides.

- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from a technical bulletin on peptide cleavage.

-